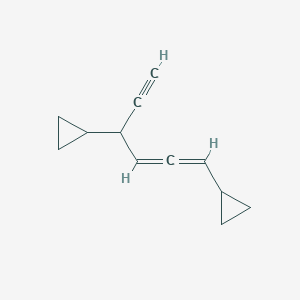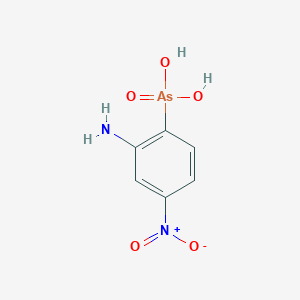
(2-Amino-4-nitrophenyl)arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-4-nitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a nitrophenyl ring with an amino substituent
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 2-aminoaniline to form 2-amino-4-nitroaniline, which is then reacted with arsenic acid under controlled conditions to yield (2-Amino-4-nitrophenyl)arsonic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and subsequent arsonation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反应分析
Types of Reactions
(2-Amino-4-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds like 2,4-diaminophenyl arsonic acid.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted arsonic acids and their derivatives, which can be further utilized in different applications .
科学研究应用
(2-Amino-4-nitrophenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in treating certain diseases due to its unique chemical properties.
Industry: It is utilized in the production of dyes, pesticides, and wood preservatives.
作用机制
The mechanism of action of (2-Amino-4-nitrophenyl)arsonic acid involves its interaction with biological molecules, leading to the inhibition of specific enzymes and disruption of cellular processes. The arsonic acid group can form strong bonds with thiol groups in proteins, affecting their function and leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
- Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid)
- Nitarsone (4-nitrophenyl)arsonic acid
- Arsanilic acid (4-aminophenylarsonic acid)
- Carbarsone ([4-(carbamoylamino)phenyl]arsonic acid)
Uniqueness
(2-Amino-4-nitrophenyl)arsonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and nitro groups, along with the arsonic acid moiety, makes it a versatile compound for various applications .
属性
CAS 编号 |
61580-50-5 |
|---|---|
分子式 |
C6H7AsN2O5 |
分子量 |
262.05 g/mol |
IUPAC 名称 |
(2-amino-4-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsN2O5/c8-6-3-4(9(13)14)1-2-5(6)7(10,11)12/h1-3H,8H2,(H2,10,11,12) |
InChI 键 |
HUJOSYIAZDQIMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



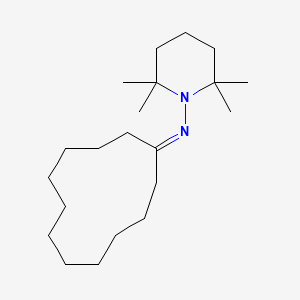
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
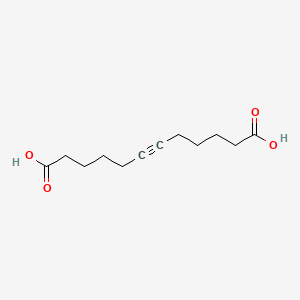
![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
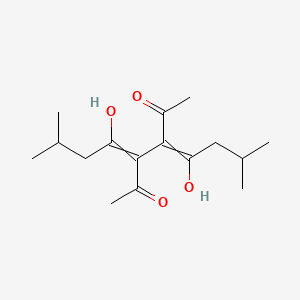
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)
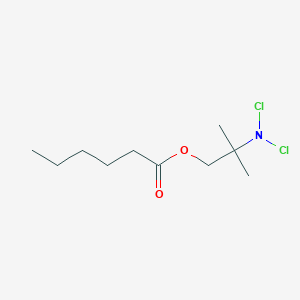
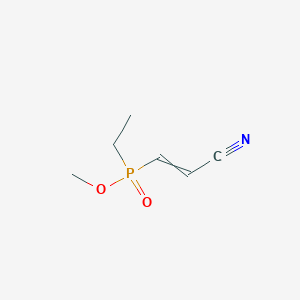
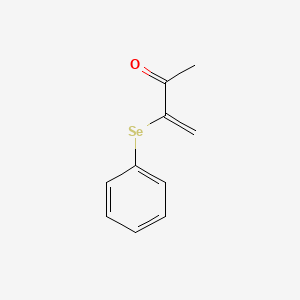
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
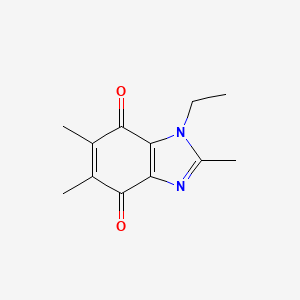
![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
